N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE is a synthetic organic compound with a molecular formula of C26H26BrN3O3 and a molecular weight of 508.4 g/mol. This compound is characterized by the presence of a brominated pyrazole ring, a phenyl group, and a furan ring, making it a complex and intriguing molecule for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the bromination of pyrazole, followed by the formation of the phenyl group through a Friedel-Crafts alkylation reaction. The furan ring is then introduced via a cyclization reaction. Each step requires specific reagents and conditions, such as the use of bromine for bromination, aluminum chloride as a catalyst for Friedel-Crafts alkylation, and acidic or basic conditions for cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N2-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring may interact with enzymes or receptors, modulating their activity. The phenyl and furan rings contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1H-pyrazole: Shares the brominated pyrazole ring.
Phenylfuramide: Contains both phenyl and furan rings.
Sec-butylphenol: Includes the sec-butylphenoxy group.
Uniqueness
N~2~-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-{[4-(SEC-BUTYL)PHENOXY]METHYL}-2-FURAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C26H26BrN3O3 |
---|---|
Molekulargewicht |
508.4g/mol |
IUPAC-Name |
N-[4-[(4-bromopyrazol-1-yl)methyl]phenyl]-5-[(4-butan-2-ylphenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C26H26BrN3O3/c1-3-18(2)20-6-10-23(11-7-20)32-17-24-12-13-25(33-24)26(31)29-22-8-4-19(5-9-22)15-30-16-21(27)14-28-30/h4-14,16,18H,3,15,17H2,1-2H3,(H,29,31) |
InChI-Schlüssel |
UEZKDZBIGAAYBO-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br |
Kanonische SMILES |
CCC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)CN4C=C(C=N4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.